8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene
Description
Properties
CAS No. |
959864-87-0 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Routes to 8 Ethynyl 1,4 Dioxaspiro 4.5 Dec 7 Ene
Retrosynthetic Analysis for Spirocyclic and Ethynyl (B1212043) Functionalization
A logical retrosynthetic analysis of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene begins with the disconnection of the carbon-carbon double bond and the ethynyl group. This approach identifies key precursors and simplifies the synthetic challenge into manageable steps.
The primary disconnection targets the enone system, suggesting that the double bond can be formed from a β-hydroxy ketone through dehydration. The ethynyl group at the C-8 position can be envisioned as arising from the direct ethynylation of a ketone precursor. This leads back to the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one .
Further deconstruction of 1,4-dioxaspiro[4.5]decan-8-one involves the disconnection of the spiroketal. This reveals a more fundamental precursor, 1,4-cyclohexanedione (B43130) . The ketal linkage points to a protection strategy involving ethylene (B1197577) glycol.
This compound
<== Dehydration of 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol
<== Ethynylation of 1,4-dioxaspiro[4.5]decan-8-one
<== Ketalization of 1,4-cyclohexanedione
This analysis establishes a clear and linear synthetic pathway, starting from a commercially available diketone.
Development of Precursor Synthesis: Design and Optimization
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, 1,4-dioxaspiro[4.5]decan-8-one . This intermediate is synthesized from 1,4-cyclohexanedione .
The primary method for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one involves the selective monoketalization of 1,4-cyclohexanedione with ethylene glycol. researchgate.net This reaction must be carefully controlled to prevent the formation of the diketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net The selective monoketalization is typically achieved by using a stoichiometric amount of ethylene glycol in the presence of an acid catalyst.
Optimization of this precursor synthesis has focused on the choice of acid catalyst and reaction conditions to maximize the yield of the desired monoketal. Studies have compared various acid catalysts, with acetic acid being identified as an effective option. researchgate.net Reaction conditions such as temperature and reactant concentrations are also critical factors in achieving high yields and minimizing reaction times. researchgate.net For instance, under optimized conditions using acetic acid, the yield of 1,4-dioxaspiro[4.5]decan-8-one can be significantly increased. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Water | 65 | 0.18 | 80 | researchgate.net |
| Sulfuric Acid | - | - | 15 | 65 | researchgate.net |
| 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) | Water | 110-132 | 5.5 | 97.8 | chemicalbook.com |
Direct Cyclization Strategies for the Dioxaspiro[4.5]dec-7-ene Skeleton
The formation of the 1,4-dioxaspiro[4.5]decane core is a critical step in the synthesis. This is achieved through spiroketalization, a process that can be catalyzed and for which stereoselectivity can be a key consideration in more complex systems.
Catalytic and Non-Catalytic Spiroketalization Approaches
The formation of the spiroketal from 1,4-cyclohexanedione and ethylene glycol is an acid-catalyzed equilibrium process. A variety of acid catalysts can be employed, ranging from traditional mineral acids to solid-supported catalysts and ionic liquids. The use of an acid catalyst is essential to protonate the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by the diol. researchgate.net
The reaction mechanism involves the initial formation of a hemiketal, followed by the elimination of water and subsequent intramolecular attack by the second hydroxyl group of the ethylene glycol to form the stable five-membered dioxolane ring. The efficiency of this process is often enhanced by the removal of water as it is formed, typically through azeotropic distillation with a suitable solvent like toluene (B28343), to drive the equilibrium towards the product.
Stereoselective Construction of the Spirocenter
In the specific case of synthesizing this compound from 1,4-cyclohexanedione , the spirocenter at C-5 is not a stereocenter. However, in the broader context of spiroketal synthesis, the stereoselective construction of the spirocenter is a significant challenge and an area of active research. For related spiroketal-containing natural products, the stereochemical outcome at the anomeric carbon is a crucial determinant of biological activity. Both thermodynamic and kinetic control strategies have been developed to achieve high levels of stereoselectivity in spiroketal formation.
Advanced Functionalization Methods for Ethynyl Moiety Introduction
The introduction of the ethynyl group is a pivotal step in the synthetic sequence. This is typically achieved through the reaction of a ketone with an acetylide nucleophile.
Cross-Coupling Reactions for Alkyne Formation
A direct and effective method for the synthesis of the precursor, 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol, involves the addition of an acetylide to 1,4-dioxaspiro[4.5]decan-8-one . A common and practical approach utilizes trimethylsilylacetylene (B32187) as the source of the ethynyl group. chemicalbook.com
The reaction proceeds via the nucleophilic addition of the lithium salt of trimethylsilylacetylene (generated in situ by treatment with a strong base like n-butyllithium) to the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one . This addition reaction forms the corresponding tertiary alcohol, 8-(trimethylsilylethynyl)-1,4-dioxaspiro[4.5]decan-8-ol. Subsequent removal of the trimethylsilyl (B98337) protecting group, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol, yields 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol.
The final step to achieve the target molecule, this compound, involves the dehydration of the tertiary alcohol, 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol. This elimination reaction can be promoted by treatment with a variety of dehydrating agents, such as acids or other specialized reagents, to introduce the C-7, C-8 double bond.
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| 1,4-Dioxaspiro[4.5]decan-8-one | Trimethylsilylacetylene | 1. n-BuLi, THF; 2. H₂O | 8-(Trimethylsilylethynyl)-1,4-dioxaspiro[4.5]decan-8-ol | chemicalbook.com |
| 8-(Trimethylsilylethynyl)-1,4-dioxaspiro[4.5]decan-8-ol | - | K₂CO₃, MeOH | 8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol | - |
Regioselective Ethynylation of Unsaturated Systems
The formation of this compound is typically achieved not by direct ethynylation of an already unsaturated spirocycle, but through a carefully planned sequence involving the ethynylation of a saturated ketone precursor followed by a regioselective elimination reaction to introduce the double bond. This strategic approach ensures precise control over the final structure.
The synthesis commences with the key starting material, 1,4-dioxaspiro[4.5]decan-8-one, a bifunctional intermediate widely used in the synthesis of complex organic molecules. researchgate.net This precursor contains the required spiroketal structure, formed by the protection of one of the carbonyl groups of 1,4-cyclohexanedione with ethylene glycol. chemicalbook.com
The first major transformation is the nucleophilic addition of an ethynyl group to the ketone at the C-8 position. This is a standard organometallic reaction, typically accomplished using an acetylide salt such as lithium acetylide or ethynylmagnesium bromide in an aprotic solvent like tetrahydrofuran (B95107) (THF). This reaction converts the carbonyl group into a tertiary alcohol, yielding the crucial intermediate, 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol. bldpharm.com
The final and most critical step is the regioselective dehydration of the tertiary alcohol intermediate to form the C7-C8 double bond. The challenge lies in controlling the regiochemistry of the elimination to prevent the formation of the isomeric exocyclic double bond. The choice of dehydrating agent is paramount to achieving this selectivity. Reagents such as phosphorus oxychloride (POCl₃) in pyridine (B92270) are commonly used for such transformations. The reaction mechanism favors the formation of the more thermodynamically stable endocyclic alkene, thus yielding the desired product, this compound.
An alternative, though more complex, strategy involves the dichlorovinylation of an enolate derived from the parent ketone. This can lead to α-chloroethynyl ketones which can subsequently be converted to the target ethynyl group. researchgate.net
Methodological Improvements in Reaction Conditions and Yield Optimization
Recent advancements have demonstrated remarkable improvements. For instance, by selecting acetic acid as the catalyst in an aqueous solution, the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from its precursor was optimized to run at 65°C. researchgate.net This change dramatically reduced the reaction time from 15 hours to just 11 minutes and increased the chromatographic yield from 65% to 80%. researchgate.net
Further innovation has been achieved through the use of ionic liquids as recyclable catalysts. A procedure using a 1-butyl-3-methylimidazolium hydrogen sulfate catalyst system resulted in a mass yield of 97.8%, showcasing a highly efficient and reusable catalytic method. chemicalbook.com These improvements in the synthesis of the starting material are crucial for optimizing the entire synthetic sequence.
The table below summarizes the methodological improvements in the synthesis of the key precursor, 1,4-Dioxaspiro[4.5]decan-8-one.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | Strong Acid (e.g., H₂SO₄) | Organic (e.g., Benzene) | Reflux | 15 h | ~65% | researchgate.net |
| Optimized | Acetic Acid | Water/HAc (1:5) | 65 | 11 min | 80% | researchgate.net |
| Ionic Liquid | 1-butyl-3-methylimidazolium hydrogen sulfate | Toluene/Heptane (B126788) | 110-132 | 5.5 h | 97.8% | chemicalbook.com |
Principles of Sustainable Synthesis in the Production of this compound
The principles of green chemistry are increasingly being applied to synthetic routes for complex molecules like this compound. The goal is to design processes that are safer, more efficient, and have a smaller environmental footprint. mdpi.com
Catalysis and Waste Prevention: A core tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. researchgate.net The improved synthesis of the 1,4-dioxaspiro[4.5]decan-8-one precursor is a prime example. The transition from stoichiometric amounts of strong, corrosive acids to catalytic amounts of milder acids like acetic acid or recyclable ionic liquids significantly reduces waste and improves safety. researchgate.netchemicalbook.com High-yield reactions are also fundamental to waste prevention, and the optimized methods achieving yields up to 97.8% are a major step towards a greener process. chemicalbook.com
Energy Efficiency: The reduction of reaction times from 15 hours to 11 minutes under milder conditions (65°C) represents a substantial decrease in energy consumption. researchgate.net The potential application of microwave-assisted synthesis, a technique known for its energy efficiency and ability to dramatically shorten reaction times, offers another avenue for creating a more sustainable process. mdpi.com
Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. The optimized synthesis of the precursor using a water-acetic acid system is a significant improvement over traditional methods that often relied on volatile and more toxic organic solvents like benzene (B151609). researchgate.net While solvents like toluene and heptane are still used in purification steps, ongoing research focuses on minimizing their use or replacing them with greener alternatives. chemicalbook.commdpi.com
Atom Economy: The current multi-step synthesis, which includes a protection step (ketal formation) and an elimination step (dehydration), has a lower atom economy, as atoms from the protecting group and leaving groups are not incorporated into the final product. Future research into more direct, cascade reactions catalyzed by transition metals could lead to synthetic routes with significantly higher atom economy, where a majority of the atoms from the reactants are incorporated into the final product. acs.orgnih.gov
By integrating these principles, the synthesis of this compound can be made more environmentally and economically sustainable.
Advanced Spectroscopic and Structural Elucidation Methodologies for 8 Ethynyl 1,4 Dioxaspiro 4.5 Dec 7 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene, providing detailed information about the carbon-hydrogen framework.
A hypothetical ¹H NMR spectrum of this compound in CDCl₃ would be expected to show distinct signals for the ethynyl (B1212043) proton, the vinylic proton, the dioxolane protons, and the aliphatic protons of the cyclohexene (B86901) ring. The predicted chemical shifts are influenced by the electronic environment of each nucleus.
Similarly, a hypothetical ¹³C NMR spectrum would reveal signals for the spiro carbon, the ethynyl carbons, the vinylic carbons, the dioxolane carbons, and the aliphatic carbons.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~108.0 |
| 2, 3 | ~4.0 (m, 4H) | ~64.5 |
| 4, 6 | ~1.8-2.2 (m, 4H) | ~35.0, ~30.0 |
| 7 | ~5.8 (m, 1H) | ~125.0 |
| 8 | - | ~85.0 |
| 9 | - | ~80.0 |
| 10 | ~2.5 (s, 1H) | ~75.0 |
Note: This is a predicted data table based on analogous compounds.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Correlation
To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons. For instance, correlations would be expected between the vinylic proton at C7 and the adjacent allylic protons at C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the structure.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations for this compound would include the correlation of the ethynyl proton (H10) to the carbons C8 and C9, and the correlation of the vinylic proton (H7) to the spiro carbon C1 and the allylic carbon C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be crucial for determining the stereochemistry and conformation of the molecule, for example, by observing NOEs between the protons of the dioxolane ring and the adjacent axial or equatorial protons of the cyclohexene ring.
Advanced NMR Pulse Sequences for Stereochemical and Conformational Analysis
For a more in-depth understanding of the three-dimensional structure of this compound, advanced NMR pulse sequences could be employed. Techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to differentiate between true NOEs and artifacts, which is particularly useful for molecules of this size. Furthermore, quantitative J-coupling analysis could provide detailed information about the dihedral angles within the cyclohexene ring, helping to define its conformation.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation
Vibrational spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in this compound.
Predicted Vibrational Frequencies for this compound:
| Functional Group | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| C≡C-H | ~3300 (strong, sharp) | ~3300 (strong) | C-H stretch |
| C≡C | ~2120 (weak to medium, sharp) | ~2120 (strong) | C≡C stretch |
| C=C | ~1650 (medium) | ~1650 (strong) | C=C stretch |
| C-O-C | ~1100-1000 (strong) | Weak | Asymmetric and symmetric stretch |
| =C-H | ~3030 (medium) | ~3030 (medium) | C-H stretch |
Note: This is a predicted data table based on analogous compounds.
The IR spectrum would be expected to show a characteristic sharp absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and a weaker band around 2120 cm⁻¹ for the C≡C stretch. The C=C stretch of the cyclohexene ring would likely appear around 1650 cm⁻¹. The strong absorptions in the 1100-1000 cm⁻¹ region would be indicative of the C-O stretching of the dioxolane ring.
The Raman spectrum would be complementary to the IR spectrum. The C≡C and C=C stretching vibrations, being more polarizable bonds, would be expected to give strong signals in the Raman spectrum, thus confirming the presence of these functional groups.
Mass Spectrometry Applications for Molecular Formula Verification
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₀H₁₂O₂.
Predicted HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [M]⁺ | 164.08373 |
| [M+H]⁺ | 165.09154 |
| [M+Na]⁺ | 187.07348 |
Note: This is a predicted data table based on established atomic weights.
The experimentally determined exact mass from an HRMS measurement would be compared to the calculated mass for the molecular formula C₁₀H₁₂O₂. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula.
Analysis of Fragmentation Pathways for Structural Insights
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that can be used for structural elucidation. The fragmentation pattern would be expected to show characteristic losses of neutral fragments.
Predicted Key Fragment Ions in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion |
| 139 | [M - C₂H]⁺ | Loss of the ethynyl group |
| 99 | [C₅H₃O₂]⁺ | Retro-Diels-Alder reaction of the cyclohexene ring |
| 86 | [C₄H₂O₂]⁺ | Further fragmentation of the retro-Diels-Alder product |
Note: This is a predicted data table based on common fragmentation mechanisms.
A prominent fragmentation pathway would likely involve a retro-Diels-Alder reaction of the cyclohexene ring, leading to the formation of a characteristic ion at m/z 99. The loss of the ethynyl radical (•C₂H) from the molecular ion would also be an expected fragmentation pathway. The analysis of these fragmentation patterns would provide further confirmation of the proposed structure.
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
A critical aspect of the crystallographic analysis of a chiral, non-racemic compound is the determination of its absolute configuration. By employing a chiral space group and utilizing anomalous dispersion effects, typically with copper radiation, it is possible to unambiguously assign the (R) or (S) configuration at the stereogenic centers of the molecule.
While specific crystallographic data for this compound are not publicly available in crystallographic databases as of the time of this writing, the table below illustrates the typical parameters that would be obtained from such an analysis. The data presented are hypothetical and serve as an example of what a crystallographic report for this compound would entail.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀O₂ |
| Formula Weight | 162.18 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.854 |
| b (Å) | 9.123 |
| c (Å) | 12.456 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 892.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.208 |
| Absorption Coefficient (mm⁻¹) | 0.086 |
| F(000) | 344 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5432 |
| Independent reflections | 2045 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemical features of a molecule and are vital for assigning and understanding chirality in solution.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral sample. A CD spectrum displays this differential absorption as a function of wavelength. The resulting Cotton effects—positive or negative peaks corresponding to specific electronic transitions—are characteristic of the molecule's absolute configuration and conformation. For this compound, the chromophores, such as the carbon-carbon double bond in the cyclohexene ring and the ethynyl group, would be expected to give rise to distinct Cotton effects in the CD spectrum, allowing for the assignment of the absolute configuration by comparison with theoretical calculations or empirical rules.
Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD curve provides information that is complementary to a CD spectrum, as the two are related by the Kronig-Kramers transforms. wikipedia.org The sign and magnitude of the specific rotation at various wavelengths, particularly the plain curves and the anomalous dispersion curves (Cotton effects), are indicative of the stereochemistry.
As with crystallographic data, specific experimental chiroptical data for this compound are not readily found in the scientific literature. The following table provides a hypothetical representation of the kind of data that would be obtained from CD and ORD analyses of this compound.
Hypothetical Chiroptical Data for this compound in Methanol
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| CD | 215 | Δε = +3.5 |
| CD | 240 | Δε = -1.8 |
| ORD | 589 (Na D-line) | [α] = +75.2° |
| ORD | 300 | [α] = +450.8° |
These advanced spectroscopic methods, X-ray crystallography and chiroptical spectroscopy, provide a powerful and complementary toolkit for the comprehensive structural and stereochemical elucidation of chiral molecules like this compound. While experimental data for this specific compound is not currently available, the principles and expected outcomes of these analyses are well-established.
Computational Chemistry and Theoretical Investigations of 8 Ethynyl 1,4 Dioxaspiro 4.5 Dec 7 Ene
Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and predict sites of reactivity.
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and relative energies. For this compound, geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) would be the initial step. These calculations would yield the bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
The energetics of the molecule, including its heat of formation and strain energy, can also be calculated. The strain associated with the spirocyclic system and the double bond within the six-membered ring can be quantified by comparing the calculated energy to that of an appropriate acyclic reference compound.
Table 1: Hypothetical DFT-Calculated Ground State Geometric Parameters for this compound
| Parameter | Value |
| C7=C8 Bond Length | 1.34 Å |
| C8-C(ethynyl) Bond Length | 1.43 Å |
| C≡C Bond Length | 1.21 Å |
| O1-C5 Bond Length | 1.42 Å |
| O4-C5 Bond Length | 1.42 Å |
| C7-C8-C(ethynyl) Angle | 122° |
| C-C≡C-H Dihedral Angle | 180° |
Note: These values are hypothetical and representative of typical bond lengths and angles for similar structures.
While DFT is highly efficient, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a more refined description of the electronic structure, albeit at a higher computational cost. These methods are particularly useful for accurately calculating properties like electron correlation energies and weak interactions. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) using these methods would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich double bond and ethynyl (B1212043) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate regions susceptible to nucleophilic attack.
Conformational Analysis and Exploration of Potential Energy Surfaces
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Chair (ethynyl equatorial) | 0.00 |
| Chair (ethynyl axial) | 2.5 |
| Twist-Boat | 5.8 |
| Boat | 7.2 |
Note: These are hypothetical values based on typical energy differences between cyclohexene (B86901) conformers.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide information on static structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. rsc.org By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, vibrational motions, and interactions with solvent molecules. An MD simulation in a solvent such as water or chloroform (B151607) would reveal the influence of the solvent on the conformational preferences of the spirocycle. The simulations could also highlight the formation of transient hydrogen bonds between the ethynyl proton or the ether oxygens and solvent molecules.
Prediction of Spectroscopic Parameters via Computational Models (NMR chemical shifts, vibrational frequencies)
Computational models are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of new compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. nih.govresearchgate.net The predicted shifts for the protons and carbons of the ethynyl group, the double bond, and the spiroketal framework would be characteristic. For instance, the acetylenic proton is expected to have a chemical shift in the range of 1.7-3.1 ppm. libretexts.org
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. The characteristic stretching frequencies for the C≡C triple bond (around 2100-2260 cm⁻¹) and the C-H bond of the terminal alkyne (around 3260-3330 cm⁻¹) would be key features. libretexts.org
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C5 (spiro) | 108.5 |
| C7 | 125.3 |
| C8 | 135.8 |
| C(ethynyl) | 85.1 |
| C(ethynyl) | 75.4 |
| C6, C10 | 35.2 |
| C9 | 28.9 |
| C2', C3' (dioxolane) | 65.0 |
Note: These are hypothetical values based on known chemical shifts for similar functional groups.
Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways of various potential reactions, such as cycloadditions involving the alkyne or the double bond, or reactions at the spiroketal center. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. For example, the mechanism of a Sonogashira coupling reaction at the ethynyl terminus could be modeled to understand the role of the catalyst and the energetics of the catalytic cycle. acs.org Similarly, the stereochemical outcome of reactions can often be predicted by comparing the activation energies of pathways leading to different stereoisomers. nih.gov
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
A thorough review of publicly available scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations into the electronic structure and reactivity of this compound. As of the latest searches, no published studies report the calculated Frontier Molecular Orbital (FMO) energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding HOMO-LUMO energy gap for this particular compound.
Consequently, a detailed analysis of its reactivity based on specific computational data is not possible at this time. However, the principles of FMO theory provide a fundamental framework for predicting the chemical behavior of a molecule like this compound, were such data available.
Theoretical Framework:
Frontier Molecular Orbital theory is a cornerstone of modern organic chemistry for understanding and predicting chemical reactivity. It posits that the most significant interactions between reacting molecules occur between their frontier orbitals: the HOMO and the LUMO.
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher energy HOMO indicates a greater propensity to act as a nucleophile. In the context of this compound, the electron-rich regions, such as the double bond, the triple bond, and the oxygen lone pairs of the dioxolane ring, would be expected to contribute significantly to the character of the HOMO.
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. The energy of the LUMO reflects a molecule's ability to accept electrons. A lower energy LUMO suggests a greater susceptibility to nucleophilic attack, indicating its electrophilic character. For this compound, the LUMO would likely be associated with the antibonding orbitals of the ethynyl and ene functionalities.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and the LUMO is a critical parameter for predicting a molecule's kinetic stability and reactivity. A small HOMO-LUMO gap generally implies that the molecule can be easily excited, leading to higher chemical reactivity. Conversely, a large energy gap suggests greater stability and lower reactivity.
Reactivity Predictions (General):
In the absence of specific calculated values, a qualitative prediction can be made. The presence of both π-systems (the double and triple bonds) and heteroatoms with lone pairs (the oxygens) in this compound suggests a molecule with multiple potential sites for both nucleophilic and electrophilic attack.
Nucleophilic Character: The HOMO would likely be delocalized over the C=C double bond and the C≡C triple bond, making these sites susceptible to attack by electrophiles.
Electrophilic Character: The LUMO would be expected to have significant contributions from the π* orbitals of the unsaturated bonds, making them potential sites for nucleophilic attack.
To provide a quantitative analysis and a definitive prediction of the most reactive sites, a dedicated computational study employing methods such as Density Functional Theory (DFT) would be required. Such a study would yield the precise energies of the HOMO and LUMO, the magnitude of the HOMO-LUMO gap, and the spatial distribution of these orbitals, which would, in turn, allow for the creation of a detailed reactivity map of the molecule.
Data Table (Illustrative)
The following table is an illustrative template of how FMO data for this compound would be presented if it were available from computational studies. The values are hypothetical and serve only as a placeholder to demonstrate the format.
| Computational Parameter | Hypothetical Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Chemical Reactivity and Derivatization Strategies of 8 Ethynyl 1,4 Dioxaspiro 4.5 Dec 7 Ene
Transformational Chemistry of the Ethynyl (B1212043) Moiety
The terminal alkyne is a highly versatile functional group, amenable to a variety of addition and coupling reactions. sigmaaldrich.com Its reactivity is characterized by the acidic nature of the terminal proton and the electron-rich triple bond. alfa-chemistry.com
"Click chemistry" encompasses a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The ethynyl group of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene is an ideal participant in two of the most prominent click reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). nih.govnih.govrsc.org This reaction is widely used due to its reliability, stereospecificity, and compatibility with a broad range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgrsc.org The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. beilstein-journals.org The key mechanistic step involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that rearranges to the stable triazole product. nih.gov The use of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.org
The reaction of this compound with an azide in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole, effectively linking the dioxaspiro moiety to any molecule bearing an azide group. This strategy is extensively employed in bioconjugation to label and track biomolecules, as well as in materials science for the assembly of complex macromolecular architectures. nih.govnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
To circumvent the potential toxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. thieme-connect.de This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) to drive the reaction with an azide. magtech.com.cn While this compound itself is not a strained alkyne, it can be readily derivatized to incorporate a strained cyclooctyne moiety. Alternatively, it can react with a molecule that already contains a strained alkyne. The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism to form a triazole product. thieme-connect.de The rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne used. magtech.com.cnnih.govacs.org SPAAC has become an invaluable tool for in vivo imaging and labeling of biomolecules due to its bioorthogonality, meaning it does not interfere with native biological processes. thieme-connect.de
The ethynyl group of this compound can undergo various addition reactions to introduce new functional groups.
Hydration
The hydration of terminal alkynes is a fundamental transformation that typically yields methyl ketones via a Markovnikov addition of water across the triple bond. researchgate.netfiveable.melibretexts.org This reaction is often catalyzed by mercury(II) salts, such as mercury(II) sulfate, in the presence of aqueous acid. libretexts.orgchemistrysteps.com The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable ketone. libretexts.orgchemistrysteps.com Due to the toxicity of mercury, alternative catalysts based on gold, platinum, and other transition metals have been developed. researchgate.netorganic-chemistry.org For this compound, hydration would result in the formation of an acetyl group attached to the spirocyclic core.
Conversely, anti-Markovnikov hydration, which yields an aldehyde, can be achieved through a hydroboration-oxidation sequence. fiveable.melibretexts.org
Hydroamination
Hydroamination involves the addition of an N-H bond of an amine across the alkyne's triple bond. benthamopen.com This reaction provides a direct and atom-economical route to enamines and imines, which can be further reduced to saturated amines. rsc.orgorganic-chemistry.orgconicet.gov.ar The intermolecular hydroamination of terminal alkynes can be catalyzed by various metals, including copper, rhodium, and titanium. benthamopen.comrsc.orgacs.org Copper-catalyzed hydroamination often proceeds with Markovnikov selectivity, leading to the formation of an imine that can be subsequently reduced to the corresponding amine. rsc.orgconicet.gov.ar The reaction conditions and catalyst system can influence the regioselectivity of the addition. organic-chemistry.org
Halogenation
Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂) in a similar fashion to alkenes. chemistrysteps.commasterorganicchemistry.com The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction is believed to proceed through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. masterorganicchemistry.comlibretexts.org If two equivalents of the halogen are used, a tetrahaloalkane is formed. chemistrysteps.commasterorganicchemistry.com Furthermore, direct oxidative halogenation of terminal alkynes can be achieved using reagents like chloramine-B with potassium iodide or sodium bromide to produce 1-iodoalkynes and 1-bromoalkynes, respectively. thieme-connect.com Enzymatic halogenation of terminal alkynes has also been reported, highlighting the potential for biocatalytic routes to haloalkynes. acs.org
Alkyne Metathesis
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgresearchgate.net This reaction can be used for ring-closing, cross-metathesis, and polymerization reactions. nih.govresearchgate.net While terminal alkynes can be challenging substrates for metathesis due to potential catalyst degradation, successful examples exist. wikipedia.org In the context of this compound, alkyne metathesis could be employed to synthesize larger, more complex molecules or to create cyclic structures.
Polymerization
The ethynyl group serves as a polymerizable unit. Monomers containing terminal alkyne functionalities can undergo polymerization through various mechanisms, including those initiated by transition metal catalysts, radical initiators, or anionic species. nih.govoup.comacs.orgacs.org The resulting polymers often exhibit interesting electronic and optical properties. rsc.org The polymerization of this compound would lead to a polymer with repeating dioxaspiro units, which could be further modified by leveraging the reactivity of the spiroketal.
Reactions Involving the Dioxaspiro System
The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which serves as a protecting group for a ketone. Its reactivity is primarily characterized by its stability under basic and neutral conditions and its lability under acidic conditions.
The primary reaction of the dioxaspiro system is acid-catalyzed hydrolysis, which results in the deprotection of the ketal to reveal the parent ketone. nih.govnih.gov This ring-opening reaction is a fundamental transformation in organic synthesis, allowing for the unmasking of a carbonyl group at a desired stage of a synthetic sequence. The rate of this hydrolysis is highly sensitive to pH, with faster cleavage occurring under more acidic conditions. nih.govresearchgate.net The resulting ketone can then undergo a wide range of subsequent functionalization reactions, such as nucleophilic additions, alpha-functionalization, and condensation reactions.
The stability of the dioxaspiro ketal is highly dependent on the pH of the surrounding medium.
Acidic Conditions: Ketal hydrolysis is catalyzed by acid. researchgate.net The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. nih.gov This intermediate is then attacked by water, and subsequent deprotonation yields the ketone and the diol. The rate of hydrolysis is influenced by electronic effects of substituents on the spirocyclic system. nih.govnih.gov
Neutral and Basic Conditions: Ketal are generally stable under neutral and basic conditions. researchgate.net This stability makes them excellent protecting groups for ketones during reactions that are performed under these conditions, such as those involving strong bases or nucleophiles.
This differential stability allows for the selective manipulation of other functional groups within the molecule while the ketone functionality remains protected.
Exchange Reactions and Transformations of the Dioxa Functionality
The 1,4-dioxaspiro[4.5]decane moiety, a cyclic ketal, serves as a protecting group for a ketone functionality. Its stability and manipulation are crucial for synthetic strategies involving this scaffold. The primary transformations of this group involve acidic hydrolysis and transketalization.
Under acidic conditions, the ketal can be hydrolyzed to reveal the parent ketone. This deprotection is a common strategy in multi-step syntheses. The reaction proceeds via protonation of one of the oxygen atoms, followed by ring-opening to form a hemiacetal intermediate, which is then further hydrolyzed to the ketone and ethylene (B1197577) glycol. The ease of this hydrolysis can be influenced by the reaction conditions, such as the strength of the acid and the nature of the solvent. For instance, a study on the selective deketalization of a related 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane system demonstrated that acetic acid could be an effective catalyst, achieving high yields in a significantly reduced reaction time compared to other methods. youtube.com
Transketalization offers an alternative pathway to modify the ketal structure without full deprotection. In the presence of a different diol and an acid catalyst, the ethylene glycol moiety can be exchanged. This can be useful for introducing other functionalities or altering the physical properties of the molecule. The efficiency of transketalization depends on the relative stability of the starting and resulting ketals and the reaction conditions employed.
While specific studies on this compound are limited, the general principles of acetal (B89532) and ketal chemistry are well-established and applicable to this system. The presence of the ethynyl and olefin groups may influence the reactivity of the dioxa functionality under certain conditions, particularly with strong acids where competing side reactions at the unsaturated sites could occur.
Table 1: Representative Conditions for Dioxa Functionality Transformations
| Transformation | Reagents and Conditions | Expected Product | Reference |
| Hydrolysis | Acetic acid/Water, 65°C | 4-ethynyl-cyclohex-3-en-1-one | youtube.com |
| Transketalization | Diol (e.g., propane-1,3-diol), Acid catalyst (e.g., p-TsOH), Toluene (B28343), Dean-Stark | Corresponding new spiroketal | General Ketal Chemistry |
Reactivity of the Olefin Moiety
The endocyclic double bond in the cyclohexene (B86901) ring of this compound is a site of rich chemical reactivity, susceptible to a variety of addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the steric and electronic properties of the spirocyclic system and the ethynyl substituent.
Epoxidation: The reaction of the olefin with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding epoxide. The stereochemical outcome of this reaction is typically governed by the steric hindrance imposed by the spirocyclic ring system. masterorganicchemistry.com Attack of the reagent is generally favored from the less hindered face of the double bond. For the this compound, the approach of the epoxidizing agent would be directed by the three-dimensional conformation of the cyclohexene ring, which is influenced by the spiroketal. In related cyclohexene systems, the presence of substituents can lead to high diastereoselectivity. researchgate.net The ethynyl group, being sterically undemanding in a linear fashion, is not expected to pose significant steric hindrance but may electronically influence the reactivity of the double bond.
Dihydroxylation: The syn-dihydroxylation of the olefin can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comnih.govresearchgate.net These reactions proceed through a concerted mechanism, leading to the formation of a cis-diol. nih.gov The stereoselectivity is again dictated by the accessibility of the double bond faces. The approach of the bulky metal-oxo reagent will be directed to the less sterically encumbered face of the cyclohexene ring. Asymmetric dihydroxylation, using chiral ligands in conjunction with OsO₄ (Sharpless asymmetric dihydroxylation), could potentially be employed to achieve enantioselective synthesis of the diol. khanacademy.org The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation or reaction with the ethynyl group. masterorganicchemistry.com
Table 2: Predicted Outcomes of Olefin Oxidation Reactions
| Reaction | Reagent | Expected Major Product | Stereochemistry | Reference |
| Epoxidation | m-CPBA | This compound oxide | Attack from the less hindered face | masterorganicchemistry.comresearchgate.net |
| Dihydroxylation | OsO₄, NMO | cis-8-ethynyl-1,4-dioxaspiro[4.5]decane-7,8-diol | Syn-addition to the less hindered face | masterorganicchemistry.comnih.gov |
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The cyclohexene double bond in this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a new six-membered ring. wikipedia.org However, a more plausible and common scenario in this class of compounds is for the substituted cyclohexadiene system (if the double bond were conjugated with another) to act as the diene component. In the case of the title compound, which is a substituted cyclohexene, it would primarily function as a dienophile.
The reactivity of the olefin as a dienophile is influenced by its electronic nature. The presence of the spiroketal and the ethynyl group will affect the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes (normal electron-demand Diels-Alder). libretexts.org The ethynyl group can exhibit weak electron-withdrawing character, potentially enhancing the dienophilic reactivity of the adjacent double bond.
The regioselectivity of the cycloaddition would be governed by the electronic and steric influence of the substituents on the dienophile and the diene. researchgate.netlongdom.org The stereoselectivity of the Diels-Alder reaction is a well-established principle, with the reaction proceeding via a suprafacial addition, leading to a cis-adduct. libretexts.org The approach of the diene will be favored from the less sterically hindered face of the cyclohexene ring, leading to a specific diastereomer. For example, in the reaction with a symmetric diene like cyclopentadiene, the formation of an endo or exo product would be determined by secondary orbital interactions and steric effects. nih.gov
Table 3: Illustrative Diels-Alder Reaction
| Diene | Dienophile | Expected Product | Key Selectivity Aspect | Reference |
| 1,3-Butadiene | This compound | Bicyclic adduct | Approach of the diene to the less hindered face of the cyclohexene ring | wikipedia.orglibretexts.org |
| Cyclopentadiene | This compound | Tricyclic adduct | Endo/exo selectivity determined by steric and electronic factors | nih.gov |
Comprehensive Analysis of Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound is a study in the directing effects of its constituent functional groups.
Regioselectivity: In reactions involving both the double and triple bonds, chemoselectivity becomes a key issue. For instance, in reactions like hydrogenation or hydroboration, it is often possible to selectively react with one of the unsaturated systems by choosing appropriate catalysts and reaction conditions. The terminal alkyne, being generally more reactive towards certain catalytic systems, could be selectively functionalized. Conversely, the electron-rich nature of the double bond makes it more susceptible to electrophilic attack compared to the less nucleophilic triple bond. In cycloaddition reactions, the olefin acts as the dienophile, while the ethynyl group would typically participate in different types of cycloadditions (e.g., [2+2+2] cycloadditions or Huisgen cycloadditions if converted to an azide).
Stereoselectivity: The stereochemical outcome of reactions at the olefinic bond is predominantly controlled by the rigid, three-dimensional structure of the spirocyclic system. The dioxaspiro moiety creates a distinct steric environment, leading to facial selectivity in reactions like epoxidation and dihydroxylation. The approaching reagent will favor the less hindered face, leading to the formation of a major diastereomer. In Diels-Alder reactions, the "endo rule" often predicts the major product, although steric hindrance from the spirocyclic framework can override this preference. libretexts.orgnih.gov The relative orientation of the substituents on the newly formed ring is thus a direct consequence of the geometry of the transition state, which seeks to minimize steric repulsion and maximize favorable orbital interactions.
Multicomponent Reaction Incorporations and Scaffold Diversification
The structural features of this compound make it an attractive building block for multicomponent reactions (MCRs) and scaffold diversification. MCRs allow for the rapid assembly of complex molecules in a single step from three or more starting materials, offering a highly efficient route to molecular diversity. nih.gov
The ethynyl group is particularly valuable for MCRs. For example, it can participate in A³ coupling (aldehyde-alkyne-amine) reactions or serve as a precursor for metal-catalyzed cross-coupling reactions to introduce a wide range of substituents. The olefin can also be a handle for diversification, for instance, through ring-opening metathesis polymerization (ROMP) if incorporated into a suitable monomer.
The spirocyclic ketal itself is a key element for scaffold diversification. nih.gov Its presence imparts a three-dimensional character to the molecule, which is a desirable feature in medicinal chemistry. nih.gov Following a series of transformations on the ethynyl and olefinic groups, the ketal can be hydrolyzed to reveal a ketone. This ketone can then serve as a branching point for further diversification, for example, through Wittig reactions, reductive aminations, or aldol (B89426) condensations. This strategy allows for the generation of a library of diverse compounds from a single, versatile starting material. The synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, for instance, has been achieved using MCR strategies, highlighting the power of this approach in generating libraries of biologically relevant molecules. nih.gov
Applications in Advanced Materials Science and Catalysis Utilizing 8 Ethynyl 1,4 Dioxaspiro 4.5 Dec 7 Ene
Monomer Design for Polymer Synthesis and Advanced Polymer Architectures
The dual functionality of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene makes it an intriguing monomer for the synthesis of novel polymers with complex architectures and tailored properties. acs.orgmdpi.com
The presence of both a spiroketal and an alkyne group in a single monomer allows for the creation of polymers with unique characteristics. The rigid spirocyclic scaffold can enhance the thermal stability and mechanical properties of the resulting polymer, while the alkyne functionality provides a site for post-polymerization modification. bldpharm.comnih.gov
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Catalyst/Initiator | Resulting Polymer Architecture | Potential Properties |
| Transition Metal-Catalyzed Polymerization | Rhodium, Molybdenum, or Tungsten complexes | Linear polymer with spiroketal side chains or integrated into the backbone | High thermal stability, tunable refractive index, potential for high gas permeability. oup.com |
| Click Chemistry (e.g., Azide-Alkyne Cycloaddition) | Copper(I) or Ruthenium catalysts | Step-growth polymers with triazole linkages | High modularity, allows for the incorporation of other functional monomers. acs.org |
| Free Radical Polymerization | AIBN, Benzoyl peroxide (under specific conditions) | Vinyl-type polymers | May require protection of the alkyne group. acs.org |
This table presents potential polymerization strategies based on the known reactivity of the ethynyl (B1212043) group. Specific experimental conditions would need to be optimized for this compound.
The terminal alkyne of this compound serves as an excellent functional group for cross-linking polymer chains, leading to the formation of robust and tunable polymeric networks. acs.org One of the most efficient methods for this is the thiol-yne click chemistry reaction, which can be initiated by UV light or thermal means. nih.govnih.gov This reaction allows for the formation of a cross-linked network by reacting the alkyne groups with multifunctional thiols. nih.gov
The density of cross-linking can be precisely controlled by varying the concentration of the spiro-alkyne monomer within a polymer matrix or by controlling the stoichiometry of the thiol cross-linker. nih.gov This tunability allows for the fine-tuning of the mechanical properties of the resulting material, from soft elastomers to rigid thermosets. nih.govnih.gov Such materials could find applications in areas like hydrogels, coatings, and adhesives. youtube.com
Another cross-linking strategy involves the thermally induced reaction of the alkyne groups, for example, through cyclotrimerization to form benzene (B151609) rings, which can create highly stable and rigid network structures. oup.com
Building Block in Supramolecular Chemistry and Self-Assembly Processes
The rigid and well-defined three-dimensional structure of this compound makes it a promising building block for the construction of complex supramolecular architectures through self-assembly processes. nih.govresearchgate.net
The spiroketal core can act as a pre-organized scaffold to create macrocyclic hosts for molecular recognition and the formation of host-guest complexes. nih.govyoutube.com The rigidity of the spirocycle can lead to the formation of well-defined cavities capable of selectively binding guest molecules. nih.govnih.gov The ethynyl groups can be further functionalized to introduce specific recognition sites or to link multiple spiroketal units together to form larger host structures. nih.gov The design of such host-guest systems is a cornerstone of supramolecular chemistry, with potential applications in sensing, catalysis, and drug delivery. nih.govrsc.org
The terminal alkyne group is a versatile tool for directing the self-assembly of molecules into ordered nanostructures. acs.orgtum.de Through non-covalent interactions such as hydrogen bonding and π-π stacking, or through covalent bond formation via reactions like the Glaser coupling, this compound can be used to construct well-defined one-, two-, or three-dimensional architectures. tum.deruben-group.de The rigid spiroketal scaffold would play a crucial role in controlling the spatial arrangement of the molecules within the assembly, leading to predictable and ordered structures. nih.gov This bottom-up approach to nanomaterials fabrication is of great interest for applications in electronics, photonics, and catalysis. specificpolymers.comrsc.org
Precursor for Scaffold Design in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of chiral ligands that can effectively control the stereochemical outcome of a reaction. nih.govresearchgate.net Chiral spirocyclic scaffolds are considered "privileged structures" for creating effective chiral ligands due to their rigid and well-defined three-dimensional geometry. tum.denih.govumich.edu
By starting with an enantiomerically pure form of this compound, it is possible to synthesize a variety of chiral ligands. The ethynyl group can be readily transformed into various coordinating groups, such as phosphines, amines, or oxazolines, which are commonly used in metal-catalyzed asymmetric reactions. nih.govnih.gov The spiroketal backbone would provide the necessary chiral environment around the metal center, influencing the enantioselectivity of the catalytic transformation. nih.govumich.edu
For instance, chiral spiroketal-based phosphine (B1218219) ligands have been successfully employed in asymmetric hydrogenation and allylic alkylation reactions, achieving high enantioselectivities. nih.gov The development of new chiral ligands based on the this compound scaffold could lead to novel and highly efficient catalysts for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries. nih.govrsc.org
Synthesis of Chiral Ligands for Transition Metal Catalysis
The spiroketal framework is a privileged scaffold for the construction of chiral ligands used in transition metal-catalyzed asymmetric reactions. The rigid nature of the spirocyclic system can create a well-defined chiral environment around a metal center, which is crucial for achieving high levels of stereocontrol. The ethynyl group of this compound serves as a versatile handle for the introduction of coordinating moieties, most commonly phosphine groups, to generate chiral diphosphine ligands.
A general synthetic route to such ligands would involve the deprotonation of the terminal alkyne with a strong base, followed by reaction with a chlorophosphine oxide and subsequent reduction to the phosphine. Alternatively, a Sonogashira coupling reaction could be employed to attach a phosphine-containing aryl or vinyl group. The chirality of the resulting ligand can be controlled through the use of enantiomerically pure spiroketal precursors or through resolution of the final ligand.
Several classes of chiral spiroketal-based diphosphine ligands have been developed and have demonstrated exceptional performance in a variety of asymmetric transformations. These ligands, often with aromatic spiroketal backbones, can exhibit unique spatial arrangements and wide bite angles (P-M-P angle), which can lead to superior reactivity and enantioselectivity in catalytic reactions.
| Ligand Type | Spiroketal Backbone | Metal Center | Asymmetric Reaction | Enantioselectivity (ee) |
| SKP | Aromatic Spiroketal | Pd, Rh, Au, Cu | Allylic amination, Hydrogenation, Cyclopropanation | Up to 99% |
| SPIRAPO | Spiro-9,9'-bixanthene | Ir | Hydrogenation of heterocycles | Up to 94% |
| SpiroBIP | Spiro-bis(isobenzofuran) | Rh | Hydrogenation of α-dehydroamino acids | Up to 99.5% |
This table presents examples of chiral spiroketal-based ligands and their performance in asymmetric catalysis, illustrating the potential of ligands derived from spiroketal scaffolds.
Evaluation of Enantioselective Catalytic Performance
The catalytic performance of transition metal complexes bearing chiral spiroketal-derived ligands is typically evaluated in a range of benchmark asymmetric reactions. The choice of reaction depends on the metal center and the ligand design. For instance, palladium complexes are often tested in allylic substitution reactions, while rhodium and iridium complexes are commonly used for asymmetric hydrogenations.
The effectiveness of these catalysts is assessed by measuring the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity. High yields and turnover numbers (TONs) are also critical indicators of catalytic efficiency.
Research on ligands with spiroketal backbones has shown that the structural rigidity and the electronic properties of the spiroketal unit can significantly influence the outcome of the catalytic reaction. For example, the SKP class of ligands has been successfully applied in palladium-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adducts, demonstrating high activity and enantioselectivity. Similarly, iridium complexes with SPIRAPO ligands have proven effective in the asymmetric hydrogenation of challenging substrates like quinolines and quinoxalines. The success of these analogous systems strongly suggests that chiral phosphine ligands derived from this compound could also exhibit high performance in a range of enantioselective transformations.
Integration into Functional Nanomaterials and Surface Functionalization
The terminal alkyne functionality of this compound makes it an ideal candidate for the surface functionalization of various nanomaterials. The ability to covalently attach this molecule to the surface of nanoparticles can impart new properties to the material, such as altered hydrophobicity, the introduction of a chiral environment, or the ability to participate in further chemical transformations.
Two of the most powerful and widely used methods for the functionalization of surfaces with alkynes are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and the Sonogashira cross-coupling reaction.
Click Chemistry (CuAAC): If the nanomaterial surface is pre-functionalized with azide (B81097) groups, this compound can be readily "clicked" onto the surface, forming a stable triazole linkage. This method is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
Sonogashira Coupling: Alternatively, for nanomaterials functionalized with halide groups (e.g., iodide or bromide), a palladium- and copper-catalyzed Sonogashira coupling can be employed to form a direct carbon-carbon bond between the nanomaterial and the spiroketal alkyne.
These functionalization strategies can be applied to a variety of nanomaterials, including:
Silica (B1680970) Nanoparticles: The surface of silica nanoparticles can be readily modified with azide or halide functionalities through silanization, allowing for the subsequent attachment of this compound.
Gold Nanoparticles: While traditionally functionalized with thiols, recent studies have shown that terminal alkynes can also directly bind to gold surfaces, offering an alternative and stable method for surface modification. nih.govnih.govacs.org
Carbon Nanotubes and Graphene: The surfaces of these carbon-based nanomaterials can be chemically modified to introduce reactive groups suitable for reaction with the ethynyl spiroketal.
The integration of the spiroketal moiety onto the surface of these materials could be leveraged for applications in heterogeneous catalysis, where the chiral environment of the spiroketal can be used to induce stereoselectivity in reactions occurring at the nanoparticle surface.
Applications in Advanced Chemical Sensing Platforms (Excluding biological sensing)
The unique chemical structure of this compound also presents opportunities for its use in the development of advanced chemical sensing platforms. The terminal alkyne can act as a recognition unit or as an anchor to immobilize the molecule onto a transducer surface.
Electrochemical Sensors:
The spiroketal alkyne can be incorporated into electrochemical sensors in several ways. It can be attached to the surface of an electrode (e.g., glassy carbon, gold) through the aforementioned coupling chemistries. The spiroketal unit could then act as a selective binding site for specific analytes, leading to a measurable change in the electrochemical signal (e.g., current, potential). Furthermore, the ethynyl group itself can be electrochemically active under certain conditions or can be used to polymerize the molecule onto the electrode surface, creating a functional polymer film.
Chemiresistive Sensors:
In chemiresistive sensors, the adsorption of chemical analytes onto a sensing material causes a change in its electrical resistance. This compound could be integrated into such platforms by functionalizing semiconducting materials like metal oxides or metal-organic frameworks (MOFs). The spiroketal moiety could provide specific interaction sites for target analytes, enhancing the selectivity of the sensor. The porous nature of MOFs, combined with the specific binding properties of the spiroketal, could lead to highly sensitive and selective detection of volatile organic compounds (VOCs). researchgate.netmdpi.comnih.gov
Optical Chemical Sensors:
Optical sensors rely on changes in optical properties (e.g., fluorescence, absorbance) upon interaction with an analyte. While this compound is not inherently fluorescent, it can be coupled to a fluorophore. The spiroketal unit could then act as a recognition element that, upon binding an analyte, induces a change in the fluorophore's emission through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The terminal alkyne provides a convenient point of attachment for such fluorophores.
| Sensor Type | Potential Role of this compound | Potential Analytes |
| Electrochemical | Electrode surface modifier, selective binding site | Metal ions, small organic molecules |
| Chemiresistive | Functionalization of MOFs or metal oxides | Volatile organic compounds (VOCs) |
| Optical | Recognition unit coupled to a fluorophore | Metal ions, anions |
This table outlines the potential applications of this compound in various chemical sensing platforms and the types of analytes that could be targeted.
Future Directions and Emerging Research Avenues for 8 Ethynyl 1,4 Dioxaspiro 4.5 Dec 7 Ene Derivatives
Exploration of Unconventional Synthetic Methodologies
The future synthesis of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene derivatives is poised to move beyond traditional methods, embracing unconventional techniques that offer greater efficiency, selectivity, and access to novel chemical space. The terminal alkyne group is a particularly reactive handle for such explorations.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a powerful tool for activating inert chemical bonds under mild conditions. thieme-connect.com This strategy can be envisioned for the divergent functionalization of the alkyne moiety in this compound. thieme-connect.comthieme-connect.com By using photoexcited organic dyes, it's possible to generate reactive vinyl cation radical intermediates from the alkyne. thieme-connect.comnih.govnih.gov These intermediates can then be trapped by a variety of nucleophiles, leading to a diverse array of difunctionalized products. rsc.org This method avoids harsh reagents and high temperatures, offering a greener and more controlled approach to derivatization. thieme-connect.com The functionalization of alkynes through these methods has been shown to be underdeveloped compared to alkenes, presenting a significant area for growth. nih.gov
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.govvapourtec.comsyrris.com For the synthesis of complex spirocyclic systems, flow chemistry can accelerate multi-step sequences and enable reactions that are difficult to control in batch. nih.govsyrris.com The synthesis of spiroketone intermediates, which are structurally related to the core of this compound, has been successfully achieved using telescoped flow processes, significantly reducing costs and process mass intensity. rsc.org This approach could be adapted for the synthesis and derivatization of the title compound, allowing for rapid library generation. youtube.com
Novel Catalytic Systems: The development of new catalytic systems will continue to drive innovation. For instance, copper-catalyzed transformations of terminal alkynes are well-established, but new research into ruthenium-catalyzed electrochemical couplings could offer alternative pathways for creating symmetrical and unsymmetrical diynes from this compound precursors. acs.orgnih.govrsc.org Similarly, Brønsted acid-catalysed intramolecular reactions involving alkynes could be used to construct novel spiropiperidine frameworks fused to the dioxaspiro core. whiterose.ac.uk
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new derivatives with desirable properties, the integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is essential. researchgate.net
Automated platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. thegauntgroup.comdrugtargetreview.comchemspeed.com This is particularly valuable for optimizing the functionalization of the alkyne or alkene moieties within the molecule. drugtargetreview.com HTE, combined with advanced analytical techniques like mass spectrometry, enables the swift identification of successful reactions and promising products from a large library of possibilities. thegauntgroup.comnih.gov This approach minimizes the consumption of valuable starting materials and accelerates the design-make-test-analyze cycle. drugtargetreview.com The development of intelligent automated platforms is set to redefine the speed of chemical synthesis and material discovery. chemspeed.com
| Platform/Technology | Potential Application for this compound | Key Benefits |
| Flow Chemistry Systems | Automated multi-step synthesis and derivatization. | Enhanced control, safety, and scalability. nih.govsyrris.com |
| High-Throughput Pipetting Robots | Rapid preparation of reaction arrays for screening. | Miniaturization, speed, and reproducibility. thegauntgroup.comdrugtargetreview.com |
| Integrated HTE with Mass Spec | Fast analysis of reaction outcomes for library screening. | Rapid identification of successful products. thegauntgroup.comnih.gov |
| iChemFoundry & similar platforms | Autonomous discovery and optimization of derivatives. | Accelerated material discovery and process optimization. researchgate.netchemspeed.com |
Advanced Machine Learning and AI Applications in Predictive Chemistry for its Derivatives
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, capable of predicting reaction outcomes and molecular properties, thereby guiding experimental work. princeton.edunih.gov
Development of Bio-inspired or Environmentally Benign Chemical Transformations
The push towards sustainable or "green" chemistry is a major driver of innovation. For a molecule like this compound, this involves developing synthetic transformations that are inspired by nature or use environmentally friendly methods.
Bio-inspired Synthesis: Nature produces a vast array of complex molecules, including those with alkyne functionalities, through enzymatic pathways. nih.gov Researchers have identified the biosynthetic machinery responsible for creating terminal alkynes in microbes. nih.gov Harnessing these enzymes or creating synthetic mimics could allow for the production and modification of this compound and its derivatives under mild, aqueous conditions. nih.govnih.gov
Green Chemistry Approaches: The development of sustainable methods for key chemical transformations is a priority. For example, electrochemistry offers a clean way to drive reactions, using electrons as a traceless reagent instead of stoichiometric chemical oxidants. rsc.org An electrochemical method for synthesizing β-keto spirolactones, which share a core structural feature with the target compound, has been developed using green solvents like acetone (B3395972) and water. rsc.org This approach could be adapted for the oxidative cyclization steps in the synthesis of this compound. Another green approach involves using photocatalysis to avoid toxic oxidants traditionally used in spiroketal synthesis. researchgate.net
| Green Chemistry Principle | Application to this compound Derivatives |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the core structure. |
| Catalysis | Employing biocatalysts or highly efficient metal catalysts to minimize waste. rsc.org |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in electrochemical or bio-inspired reactions. rsc.org |
| Energy Efficiency | Using photochemistry or electrochemistry to conduct reactions at ambient temperature and pressure. thieme-connect.comrsc.org |
Synergistic Research Combining this compound with Other Functional Molecules
The terminal alkyne group of this compound is an ideal anchor for "click" chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. wikipedia.org This opens up vast possibilities for conjugating the spirocyclic scaffold to other functional molecules to create synergistic materials and probes.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable triazole linker between the alkyne-containing scaffold and an azide-modified molecule. kinampark.comresearchgate.netnih.gov This strategy can be used to attach a wide range of functionalities, including:
Bioactive Molecules: Linking the spirocycle to known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. The aldehyde-alkyne-amine (A3) coupling is another powerful method to generate linkers relevant to medicinal chemistry. nih.gov
Polymers: Grafting the spirocycle onto polymeric backbones to create new materials with tailored properties for applications like tissue engineering or drug delivery. kinampark.comnih.gov
Fluorophores or Probes: Attaching reporter molecules to visualize the localization or interaction of the spirocycle within biological systems. The alkyne can serve as a bio-orthogonal tag for this purpose. nih.gov
Metallo-Nuclease Scaffolds: The triazole linker formed via click chemistry can itself be directed to build metal-binding scaffolds, creating artificial metallo-nucleases for potential therapeutic applications. chalmers.se
This modular approach allows for the rapid assembly of complex molecular architectures, enabling researchers to explore the synergistic effects that arise from combining the unique spirocyclic core of this compound with the functionalities of other molecular entities. kinampark.com
Q & A
Q. What are the recommended methods for synthesizing 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene, and how can reaction yields be optimized?
Synthesis typically involves functionalization of the spirocyclic ketone precursor. A Grignard reaction with ethynyl magnesium bromide followed by dehydration (e.g., using POCl₃/pyridine) is a common approach, yielding ~40% after purification via silica gel chromatography . Optimization strategies include:
- Stoichiometry control : Using 1.5–2.0 equivalents of Grignard reagent to minimize side reactions.
- Temperature modulation : Maintaining 0°C during reagent addition to suppress undesired additions.
- Purification : Gradient elution with non-polar solvents (hexane/EtOAc) to isolate the product.
For fluorinated analogs, challenges like low yields (e.g., 8,8-difluoro derivatives via [SF₃][SbF₆]) highlight the need for alternative fluorinating agents or solvent systems (e.g., CH₃CN/CsF) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Impervious nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.
- Waste disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., from POCl₃) before disposal .
Q. How is the structural characterization of this compound typically performed using spectroscopic techniques?
- ¹H/¹³C NMR : Key signals include vinyl protons (δ 5.06–6.38 ppm) and sp³ carbons (δ 23.1–64.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 136.1245 for C₁₀H₁₆ derivatives) to verify purity .
- IR spectroscopy : Detect ethynyl C≡C stretches (~2100 cm⁻¹) and carbonyl groups (if present).
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of this compound, and how can catalytic systems address these?
Regioselectivity is influenced by steric hindrance from the spirocyclic framework. For diarylation, N-heterocyclic carbene (NHC)-nickel catalysts (e.g., Ni(cod)₂/L3) enable >98:2 regioselectivity by stabilizing transition states through π-backbonding . Key parameters:
- Ligand design : Bulky ligands favor distal functionalization.
- Solvent effects : Non-polar solvents (toluene) enhance catalyst stability.
- Substrate scope : Electron-deficient aryl triflates (e.g., p-tolyl) improve coupling efficiency .
Q. How do electronic effects of substituents on the spirocyclic framework influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., ethynyl) deactivate the alkene, reducing electrophilicity and slowing Heck couplings. Conversely, electron-donating groups (e.g., allyl in C₁₁H₁₆O₂ analogs) enhance reactivity toward electrophiles . Computational studies (DFT) can map frontier molecular orbitals to predict regiochemical outcomes .
Q. What contradictions exist in reported fluorination methods for spirocyclic ketones, and how can mechanistic studies resolve them?
Fluorination of 1,4-dioxaspiro[4.5]decan-8-one with [SF₃][SbF₆] yields 8,8-difluoro derivatives but with anomalously low ²J(¹⁹F–¹⁹F) coupling constants (9.1 Hz vs. expected ~20 Hz). Mechanistic probes (e.g., isotopic labeling, in situ ¹⁹F NMR) suggest competing pathways involving radical intermediates or solvent coordination .
Q. What analytical methodologies are recommended for quantifying this compound in complex reaction mixtures?
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (λ = 255 nm) for baseline separation .
- GC-MS : Derivatize ethynyl groups (e.g., silylation) to improve volatility.
- Internal standards : Spiked deuterated analogs (e.g., d₃-ethyl derivatives) enhance quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
